molecular formula C16H19N7O3 B1593258 AKT Kinase Inhibitor CAS No. 842148-40-7

AKT Kinase Inhibitor

Katalognummer B1593258
CAS-Nummer: 842148-40-7
Molekulargewicht: 357.37 g/mol
InChI-Schlüssel: LWLOLQIXHMFYND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in many biological processes like glucose metabolism, apoptosis, cell differentiation, and transcription . AKT inhibitors are a class of drugs that inhibit the phosphorylation of AKT and its in vitro kinase activity . They are selective, ATP-competitive inhibitors of AKT 1, 2, and 3 .


Synthesis Analysis

AKT inhibitors have been developed and evaluated in clinical trials. The development of these inhibitors has been guided by increased molecular and structural understanding of human kinases . The design of kinase inhibitors has been improved in multiple ways over the last 20 years .


Molecular Structure Analysis

The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes this kinase suitable for highly specific allosteric modulation .


Chemical Reactions Analysis

AKT inhibitors show clear differences between ATP-competitive and allosteric AKT inhibitors, including differential effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across AKT isoforms .


Physical And Chemical Properties Analysis

AKT inhibitors are orally bioavailable and potent inhibitors of the AKT kinases . They have desirable pharmaceutical properties and daily oral dosing results in sustained inhibition of AKT activity .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Targeting

AKT Kinase inhibitors have shown promise as targeted therapies in cancer treatment. The AKT pathway plays a critical role in cancer by promoting cell survival, proliferation, and drug resistance. These inhibitors have been explored both as monotherapies and in combination with other treatments to enhance their efficacy. For example, studies have shown that the allosteric AKT inhibitor MK-2206 can enhance the effectiveness of standard chemotherapeutic agents and other molecular targeted drugs in vitro and in vivo, indicating their potential in cancer treatment strategies (Hirai et al., 2010); (Shariati & Meric-Bernstam, 2019).

Understanding Akt Isoforms in Chemoresistance

Research has highlighted the importance of Akt isoform specificity and its relation to chemoresistance in cancer cells. This understanding is crucial for developing effective cancer therapies targeting specific Akt isoforms (Gdowski et al., 2016).

Drug Development and Molecular Targeting

Akt inhibitors have evolved from ATP-competitive agents to those targeting allosteric sites, aiming for greater specificity and reduced side effects. The development of these inhibitors highlights the importance of drug design strategies in creating potent anticancer agents (Nițulescu et al., 2015); (Nițulescu et al., 2018).

Biomarker Identification for Therapy

The identification of biomarkers responsive to AKT inhibitors is vital for the development of successful therapeutic strategies. This approach facilitates personalized treatment in cancer therapy (Hua et al., 2021).

AKT Signaling in Various Diseases

Beyond cancer, AKT signaling is implicated in other diseases such as diabetes, cardiovascular conditions, and neurological disorders. Understanding AKT regulation and functions is essential for developing targeted therapies across a range of diseases (Manning & Toker, 2017).

Safety And Hazards

While the safety and hazards of AKT inhibitors specifically are not detailed in the search results, it’s important to note that kinase inhibitors, in general, can have side effects and risks. For example, certain JAK inhibitors have been associated with serious heart-related events, cancer, blood clots, and death .

Zukünftige Richtungen

The development of selective Akt inhibitors has been considered a promising approach in recent decades . There is a promising potential of the targeted modulation of Akt with small molecule inhibitors in disease treatment . Future directions include the development of next-generation agents to continuously improve drug properties .

Eigenschaften

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOLQIXHMFYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648505
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AKT Kinase Inhibitor

CAS RN

842148-40-7
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKT Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
AKT Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
AKT Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
AKT Kinase Inhibitor
Reactant of Route 5
AKT Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
AKT Kinase Inhibitor

Citations

For This Compound
1,330
Citations
N Rhodes, DA Heerding, DR Duckett, DJ Eberwein… - Cancer research, 2008 - AACR
… The present study describes a novel, ATP-competitive, pan-Akt kinase inhibitor with potent enzyme and cellular activity. GSK690693 also inhibits phosphorylation of Akt substrates in …
Number of citations: 333 aacrjournals.org
C Han, S Savage, M Al-Sayah, H Yajima… - Organic …, 2017 - ACS Publications
A highly efficient asymmetric synthesis of the Akt kinase inhibitor ipatasertib (1) is reported. The bicyclic pyrimidine 2 starting material was prepared via a nitrilase biocatalytic resolution, …
Number of citations: 32 pubs.acs.org
P Grongsaard, PG Bulger, DJ Wallace… - … Process Research & …, 2012 - ACS Publications
The development of a convergent, chromatography-free synthesis of an allosteric Akt kinase inhibitor is described. The route comprised 17 total steps and was used to produce kilogram …
Number of citations: 63 pubs.acs.org
R Kumar, SJ Blakemore, CE Ellis… - BMC …, 2010 - bmcgenomics.biomedcentral.com
… results in both anti-apoptotic and pro-proliferative signals, although the evidence for induction of apoptosis was generally lacking or weak in our study with the AKT kinase inhibitor, …
Number of citations: 40 bmcgenomics.biomedcentral.com
LM Smyth, K Tamura, M Oliveira, EM Ciruelos… - Clinical Cancer …, 2020 - AACR
Purpose: The activating mutation AKT1 E17K occurs in approximately 7% of estrogen receptor–positive (ER + ) metastatic breast cancer (MBC). We report, from a multipart, first-in-…
Number of citations: 68 aacrjournals.org
LM Smyth, G Batist, F Meric-Bernstam, P Kabos… - NPJ breast …, 2021 - nature.com
Five to ten percent of ER+ metastatic breast cancer (MBC) tumors harbor somatic PTEN mutations. Loss of function of this tumor-suppressor gene defines a highly aggressive, treatment-…
Number of citations: 14 www.nature.com
CW Lindsley, SF Barnett, ME Layton… - Current cancer drug …, 2008 - ingentaconnect.com
… Allosteric Akt kinase inhibitor screening leads. The dependence on the PH domain for inhibition coupled with a kinetic analysis indicating that these inhibitors were noncompetitive with …
Number of citations: 106 www.ingentaconnect.com
A Travo, V Desplat, E Barron… - Analytical and …, 2012 - Springer
The PI3K/Akt-signaling pathway, associated with cancer development and disease progression, is recognized to be an anti-tumor drug target that could present important therapeutic …
Number of citations: 22 link.springer.com
J Navrátilová, M Karasová… - Journal of Cellular …, 2017 - Wiley Online Library
… increase cytotoxicity of the Akt kinase inhibitor to these cells in a synergistic manner. Combination of the OXPHOS inhibitor TTM and the glucose uptake/Akt kinase inhibitor Akti-1/2 …
Number of citations: 19 onlinelibrary.wiley.com
NE Uko, OF Güner, DF Matesic… - Current topics in …, 2020 - ingentaconnect.com
Cancer is a devastating disease that has plagued humans from ancient times to this day. After decades of slow research progress, promising drug development, and the identification of …
Number of citations: 60 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.